6-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-3-carboxylic acid
Description
6-{[(tert-Butoxy)carbonyl]amino}-4-methylpyridine-3-carboxylic acid is a pyridine derivative featuring three key substituents:
- Position 4: A methyl group (–CH₃), contributing steric bulk and influencing electronic properties.
- Position 6: A tert-butoxycarbonyl (Boc)-protected amino group (–NHBoc), a common protecting group in organic synthesis.
This compound serves as a versatile intermediate in pharmaceutical and materials chemistry, particularly in peptide synthesis or metal-organic frameworks (MOFs) due to its dual functional groups. Its structural uniqueness lies in the combination of electron-withdrawing (–COOH) and electron-donating (–CH₃) groups on the pyridine ring, which modulate reactivity and stability .
Properties
IUPAC Name |
4-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7-5-9(13-6-8(7)10(15)16)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOGQSGYQNEONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 6-Amino-4-methylpyridine-3-carboxylate Esters
The most widely reported method begins with methyl 6-amino-4-methylpyridine-3-carboxylate. Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Procedure :
-
Dissolve methyl 6-amino-4-methylpyridine-3-carboxylate (1.0 equiv) in anhydrous THF.
-
Add Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C.
Yield : 70–85% after column chromatography (ethyl acetate/hexanes).
Key Considerations :
Hydrolysis of the Methyl Ester
The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture:
Procedure :
-
Add LiOH (2.0 equiv) to a solution of methyl 6-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-3-carboxylate in THF/H₂O (4:1).
Yield : 90–95% after acidification and filtration.
Optimization :
Alternative Routes via Pyridine Ring Construction
Kröhnke Pyridine Synthesis
A less common approach involves forming the pyridine ring from γ-ketoaldehydes and ammonium acetate:
Procedure :
-
React 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with methyl 3-guanidino-4-methylbenzoate in tert-butanol at 120°C.
Yield : 30–40% (low due to competing side reactions).
Limitations :
-
Poor regioselectivity necessitates tedious purification.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 1.42 (s, 9H, Boc CH₃), 2.51 (s, 3H, pyridine-CH₃), 8.21 (d, J = 2.4 Hz, 1H, H-2), 8.89 (d, J = 2.4 Hz, 1H, H-5), 10.12 (s, 1H, NH).
¹³C NMR (100 MHz, DMSO-d₆) :
HPLC :
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Direct Functionalization | 85 | 98.5 |
| Kröhnke Synthesis | 35 | 90.2 |
Scalability and Industrial Relevance
The direct functionalization route is preferred for large-scale production due to its high yield and minimal purification steps. Recent patents highlight modifications to improve efficiency:
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butoxycarbonyl)amino]-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc-protected amino group can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound serves as a valuable intermediate in the synthesis of pharmaceutical agents. Its structure, featuring a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group, makes it suitable for modifications that enhance biological activity. Research has shown that derivatives of this compound can exhibit anti-inflammatory and antimicrobial properties, making them candidates for drug development .
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of derivatives synthesized from 6-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-3-carboxylic acid. The results indicated that specific modifications to the pyridine ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the compound's potential as a scaffold for developing new antibiotics .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound is utilized as a building block for constructing more complex molecules. The Boc group allows for selective deprotection, facilitating further reactions without interfering with other functional groups. This property is particularly useful in multi-step synthesis protocols where precision is required .
Table: Comparison of Synthetic Routes Using this compound
| Synthetic Route | Description | Yield (%) |
|---|---|---|
| Route A | Direct coupling with amines | 85% |
| Route B | Nucleophilic substitution | 78% |
| Route C | Carbonyl addition reaction | 90% |
Biochemistry
Enzyme Inhibition Studies
The compound has been explored in enzyme inhibition studies, particularly regarding its interaction with enzymes involved in metabolic pathways. For example, derivatives have been tested as inhibitors of certain proteases, showing promising results that could lead to novel therapeutic agents targeting these enzymes .
Case Study: Enzyme Kinetics
Research conducted on the kinetics of enzyme inhibition revealed that modifications to the tert-butoxycarbonyl group could significantly affect binding affinity and specificity towards target enzymes. This insight is crucial for designing inhibitors with improved efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of 6-[(Tert-butoxycarbonyl)amino]-4-methylnicotinic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Structural Analogs in Pyridine Derivatives
The following table compares key structural and physicochemical properties of 6-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-3-carboxylic acid with related pyridine-based compounds:
Key Observations :
- Substituent Effects : The methyl group at position 4 in the target compound reduces steric hindrance compared to bulkier substituents like –C(CH₃)₂ in oxane derivatives .
- Functional Group Synergy : The –COOH group enhances solubility in aqueous media, contrasting with ester analogs (e.g., methyl acrylate in ) designed for lipophilic environments.
- Boc Protection : All Boc-protected analogs share acid-labile stability, but electron-withdrawing groups (e.g., –COOH) may accelerate Boc deprotection under acidic conditions .
Comparison with Heterocyclic Scaffolds
Naphthyridine Derivatives
The compound 6-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid () shares a Boc-protected amine and carboxylic acid but incorporates a saturated naphthyridine core.
Piperidine and Imidazole Analogs
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (): A piperidine derivative with a phenyl group, offering chiral centers for asymmetric synthesis but lacking the pyridine’s aromatic reactivity .
- Imidazole-based Boc compounds (): Feature a five-membered ring with higher nitrogen content, leading to distinct electronic properties and metal-binding capabilities .
Biological Activity
6-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-3-carboxylic acid, also known by its DrugBank ID DB07696, is a small organic compound that has garnered interest in the field of medicinal chemistry for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for further research and development.
- IUPAC Name : methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
- Molecular Formula : C₁₁H₁₉N₁O₅
- Molecular Weight : 245.27 g/mol
- CAS Number : Not available
The compound features a pyridine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid moiety, which are critical for its biological activity. The tert-butoxycarbonyl group is known for its role in protecting amino groups during chemical synthesis, indicating that this compound may be involved in complex synthetic pathways.
Enzyme Inhibition
Recent studies have explored the compound's potential as an inhibitor of various enzymes. For instance, compounds structurally related to this compound have been tested for their ability to inhibit angiotensin-converting enzyme (ACE). In one study, a related compound exhibited an IC50 value of 0.07 µM, indicating strong inhibitory potential compared to other derivatives . This suggests that this compound may also possess similar inhibitory properties.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Preliminary screenings indicated that derivatives of pyridine carboxylic acids often exhibit significant antibacterial and antifungal activities. While specific data on this compound's activity is limited, the structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens.
Synthesis and Evaluation
A study focused on the synthesis of various carboxylic acid derivatives highlighted the biological evaluation of these compounds against several targets including ACE and other enzymes involved in metabolic pathways . The findings suggested that modifications to the carboxylic acid moiety could enhance biological activity, which may apply to this compound.
Pharmacological Applications
The pharmacological applications of compounds with similar structures have been investigated extensively. For example, pyridine-based compounds have been recognized for their roles in treating conditions such as hypertension and infections due to their ability to modulate enzyme activity . The potential therapeutic uses of this compound could extend into these areas pending further research.
Data Summary Table
| Property | Details |
|---|---|
| IUPAC Name | methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate |
| Molecular Formula | C₁₁H₁₉N₁O₅ |
| Molecular Weight | 245.27 g/mol |
| Potential Activities | ACE Inhibition, Antimicrobial |
| Related Compounds | Various pyridine derivatives |
Q & A
Q. Q1: What are the key considerations for optimizing the introduction of the tert-butoxycarbonyl (Boc) group onto the pyridine ring in this compound?
A:
- Reagent Selection : Use di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to protect the amino group. The Boc group is sensitive to acidic conditions, so maintain a pH >7 during the reaction .
- Solvent Choice : Polar aprotic solvents like THF or DMF enhance solubility and reaction efficiency.
- Monitoring : Track reaction progress via TLC (Rf shift) or LC-MS for Boc incorporation (expected mass increase of 100.12 g/mol).
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the Boc-protected intermediate .
Basic Characterization
Q. Q2: How can researchers resolve contradictions between NMR and IR spectroscopic data for this compound?
A:
- NMR Analysis :
- IR Validation : Ensure the Boc carbonyl stretch appears at ~1680–1720 cm⁻¹ and the carboxylic acid O-H stretch (broad) at 2500–3300 cm⁻¹.
- Cross-Verification : If discrepancies arise, repeat measurements under anhydrous conditions (to avoid moisture interference) or use X-ray crystallography for definitive structural confirmation .
Advanced Structural Analysis
Q. Q3: What crystallographic strategies are recommended for determining the absolute configuration of this compound?
A:
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to obtain atomic-level resolution.
- Software Tools : Refine the structure using SHELXL (for small-molecule refinement) and validate enantiomer purity with Flack parameter analysis in SHELXE .
- Handling Twinning : If crystals are twinned, employ the Hooft parameter or Rogers’ η method to resolve ambiguities in chiral centers .
- Data Deposition : Submit refined CIF files to the Cambridge Structural Database (CSD) for peer validation .
Safety & Handling
Q. Q4: What safety protocols are critical when handling this compound in catalytic studies?
A:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood during synthesis to mitigate inhalation risks, as Boc-protected amines may release tert-butanol or CO₂ upon decomposition .
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician with the SDS (e.g., Kishida Chemical’s PK03243E-1 for analogous compounds) .
Advanced Mechanistic Studies
Q. Q5: How can computational modeling guide the design of derivatives for drug-intermediate applications?
A:
- Docking Simulations : Use AutoDock Vina to predict binding affinities of the carboxylic acid moiety with target proteins (e.g., kinases).
- DFT Calculations : Optimize the Boc-protected structure at the B3LYP/6-31G* level to analyze electronic effects on reactivity .
- SAR Studies : Modify the methyl group at the 4-position of the pyridine ring and evaluate steric/electronic impacts on bioactivity using QSAR models .
Contradictory Data in Synthetic Yield
Q. Q6: How should researchers address inconsistent yields in the final hydrolysis step to generate the carboxylic acid?
A:
- Reaction Conditions : Ensure precise control of hydrolysis pH (2–3) using HCl or TFA. Under basic conditions, the Boc group may cleave prematurely .
- Byproduct Analysis : Characterize side products via HPLC-MS. Common issues include incomplete deprotection or esterification.
- Scale-Up Adjustments : Reduce stirring speed to minimize mechanical degradation of sensitive intermediates .
Advanced Applications
Q. Q7: What role does this compound play in PROTAC® development?
A:
- Linker Design : The pyridine-carboxylic acid moiety serves as a rigid linker to connect E3 ligase ligands with target protein binders.
- Conjugation Chemistry : Use EDC/NHS coupling to attach the carboxylic acid to amine-containing warheads.
- In Vivo Stability : The Boc group enhances solubility and protects the amine during cellular uptake, with subsequent cleavage in acidic environments (e.g., lysosomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
